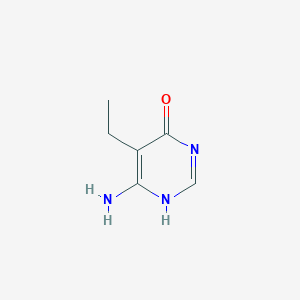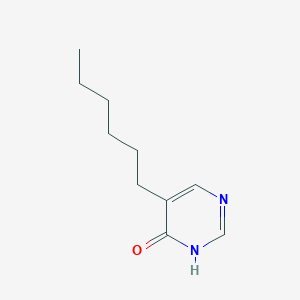
5-Hexylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cabergoline is synthesized through a multi-step process involving the ergot alkaloid, lysergic acid. The key steps include:
Alkylation: Lysergic acid is alkylated with an appropriate alkyl halide to form the corresponding amide.
Reduction: The amide is reduced to the corresponding amine.
Cyclization: The amine undergoes cyclization to form the ergoline ring system.
Functionalization: The ergoline ring is further functionalized to introduce the dimethylaminopropyl and allyl groups.
Industrial Production Methods: Industrial production of Cabergoline involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure liquid chromatography (HPLC) for purification .
Types of Reactions:
Oxidation: Cabergoline can undergo oxidation reactions, particularly at the allyl group.
Reduction: The compound can be reduced at the amide functional group.
Substitution: Cabergoline can participate in nucleophilic substitution reactions, especially at the dimethylaminopropyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed.
Major Products:
Oxidation: Oxidation of the allyl group can lead to the formation of epoxides.
Reduction: Reduction of the amide group results in the corresponding amine.
Substitution: Nucleophilic substitution can yield various substituted derivatives.
Scientific Research Applications
Cabergoline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its neuroprotective effects and its role in modulating neurotransmitter release.
Medicine: Primarily used to treat hyperprolactinemic disorders and Parkinsonian Syndrome.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
Cabergoline exerts its effects by acting as a potent agonist of dopamine D2, D3, and serotonin 5-HT2B receptors. In lactotrophs, stimulation of dopamine D2 receptors inhibits adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels and blocking inositol trisphosphate (IP3)-dependent release of calcium ions from intracellular stores . This leads to decreased prolactin secretion and modulation of neurotransmitter release .
Comparison with Similar Compounds
Bromocriptine: Another ergot-derived dopamine agonist used for similar indications.
Pergolide: A dopamine agonist with similar receptor affinity but different pharmacokinetic properties.
Quinagolide: A non-ergot dopamine agonist used in the treatment of hyperprolactinemia.
Uniqueness of Cabergoline: Cabergoline is unique due to its long half-life, high receptor affinity, and potent agonist activity. It has a longer duration of action compared to other dopamine agonists, making it suitable for once-weekly dosing .
Properties
CAS No. |
103980-64-9 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
5-hexyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H16N2O/c1-2-3-4-5-6-9-7-11-8-12-10(9)13/h7-8H,2-6H2,1H3,(H,11,12,13) |
InChI Key |
CFEHYVITKCDTOF-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CN=CNC1=O |
Canonical SMILES |
CCCCCCC1=CN=CNC1=O |
Key on ui other cas no. |
103980-64-9 |
Synonyms |
5-hexyl-3H-pyrimidin-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


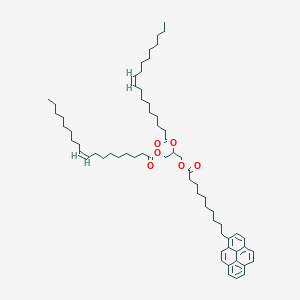

![6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11077.png)
![3-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B11080.png)
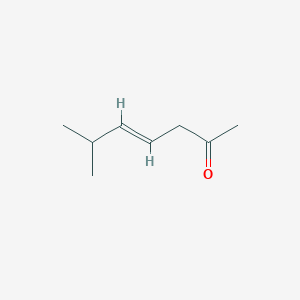
![3-Oxo-2,3,4,5,6,7-hexahydroisoxazolo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B11083.png)


![7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B11091.png)

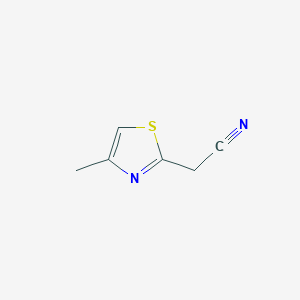
![[(3-bromo-1,2,4-thiadiazol-5-ylthio)methyl] methylcyanocarbonimidodithioate](/img/structure/B11095.png)

